![molecular formula C10H13F3N2S B2910258 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1566835-01-5](/img/structure/B2910258.png)
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, also known as TFMTHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMTHA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
Target of Action
The primary target of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell growth and survival, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase pim-1, by binding to the active site of the enzyme
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is its potential as a multifunctional compound with applications in different fields, including medicinal chemistry, agriculture, and material science. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity, which makes it a potential candidate for the development of antifungal drugs (Kumar et al., 2016). 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has also been shown to exhibit anticancer activity, which makes it a potential candidate for the development of anticancer drugs (Kumar et al., 2016). However, one of the limitations of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is its limited solubility in water, which makes it difficult to use in aqueous solutions (Kumar et al., 2016).
Orientations Futures
There are several future directions for the research on 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine. One of the future directions is the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based antifungal drugs, as 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity (Kumar et al., 2016). Another future direction is the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based anticancer drugs, as 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit anticancer activity (Kumar et al., 2016). In addition, future research could focus on the synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine derivatives with improved solubility and bioactivity. Finally, future research could focus on the mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, as the exact mechanism of action is not fully understood.
Conclusion
In conclusion, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a thiazole derivative that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal and anticancer activity, and it has potential as a multifunctional compound. However, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has limited solubility in water, which makes it difficult to use in aqueous solutions. Future research could focus on the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based drugs with improved solubility and bioactivity, as well as the mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine.
Reference
Kumar, S., Singh, S., & Singh, V. K. (2016). Synthesis, characterization and biological evaluation of 4-[3-(trifluoromethyl)cyclohexyl]-1, 3-thiazol-2-amine. Bioorganic & Medicinal Chemistry Letters, 26(6), 1558-1561.
Méthodes De Synthèse
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be synthesized using different methods, such as the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction leads to the formation of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine as a yellow solid with a yield of up to 80% (Kumar et al., 2016). Other methods for synthesizing 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine include the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of sulfuric acid and sodium nitrite, and the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of potassium carbonate and acetic anhydride (Kumar et al., 2016).
Applications De Recherche Scientifique
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity against different strains of fungi (Kumar et al., 2016). 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro (Kumar et al., 2016). In agriculture, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds (Kumar et al., 2016). In material science, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential as a precursor for the synthesis of thiazole-based polymers (Kumar et al., 2016).
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRIVRYJBMPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

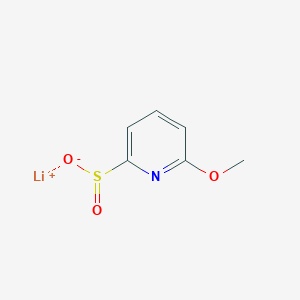


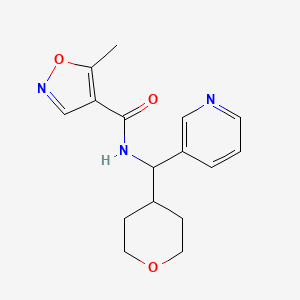
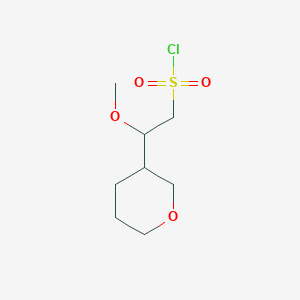
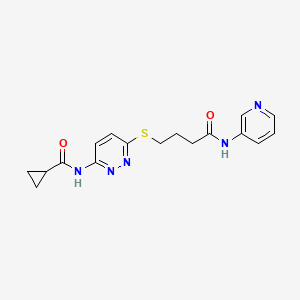
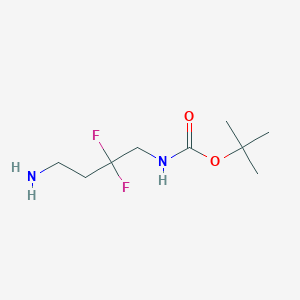

![N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2910189.png)
![N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2910191.png)
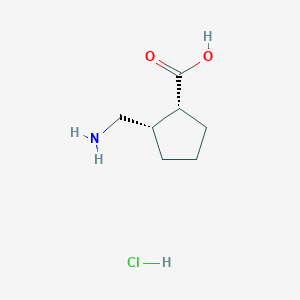


![3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2910198.png)